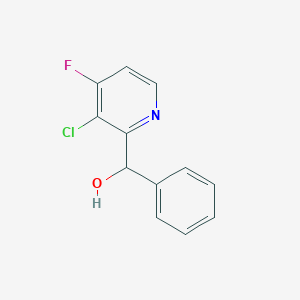

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol

Description

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol is a substituted pyridine derivative featuring a phenyl group and a methanol moiety attached to a pyridine ring substituted with chlorine (3-position) and fluorine (4-position). The chloro and fluoro substituents on the pyridine ring likely influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C12H9ClFNO |

|---|---|

Molecular Weight |

237.66 g/mol |

IUPAC Name |

(3-chloro-4-fluoropyridin-2-yl)-phenylmethanol |

InChI |

InChI=1S/C12H9ClFNO/c13-10-9(14)6-7-15-11(10)12(16)8-4-2-1-3-5-8/h1-7,12,16H |

InChI Key |

JDDCUZBMDZOZOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=CC(=C2Cl)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridines as starting materials, which are then subjected to various substitution reactions to introduce the desired substituents . The reaction conditions often include the use of strong bases and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases such as sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions often involve specific solvents and controlled temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The closest structural analog identified in the evidence is (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol (), which shares the phenyl-methanol-pyridine backbone but differs in substituents (methoxy at the 4-position and fluoro at the 3-position). A comparative analysis is presented below:

Key Observations:

The fluoro substituent in both compounds enhances metabolic stability and electronegativity but contributes minimally to steric effects.

Spectroscopic Properties: While direct data for the target compound are absent, the evidence highlights spectrophotometric methods for phenyl-containing analogs. For example, phenylephrine derivatives exhibit strong absorbance at 510 nm when coupled with diazotized 2-aminobenzothiazole . Similar techniques may apply to the target compound, with chloro/fluoro substituents likely shifting absorption maxima due to altered conjugation.

Pharmaceutical Relevance :

- The methoxy analog’s ≥95% purity () suggests robust synthetic protocols, but the target compound’s chloro group could improve binding affinity in drug-receptor interactions due to stronger electron-withdrawing effects.

Research Findings and Gaps

- Analytical Methods: Spectrophotometric techniques validated for phenylephrine (e.g., coupling with 2-aminobenzothiazole ) could be adapted for the target compound, though molar absorptivity and stability may differ due to substituents.

- Stability Studies : The methoxy analog’s long-term storage data () imply that the target compound may require stabilization against hydrolysis or photodegradation, given the reactive chloro group.

- Biological Activity: No direct pharmacological data are available for either compound. However, chloro-pyridine derivatives are often explored for antimicrobial or anticancer activity, while methoxy groups are common in CNS drugs .

Biological Activity

(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

It consists of a pyridine ring substituted with both chlorine and fluorine atoms, along with a phenyl group linked through a methanol moiety. The presence of halogen substituents enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : The halogen atoms can modify lipophilicity and binding affinities, potentially enhancing interactions with receptors.

- Cellular Uptake : Its structure may facilitate cellular uptake, leading to increased bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Studies on related pyridine derivatives indicate potential anticancer effects, possibly through apoptosis induction in cancer cells.

- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, particularly in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Structure Overview | Notable Activity |

|---|---|---|

| 4-Fluorophenol | A phenolic compound with antibacterial properties | Antimicrobial |

| 3-Chloropyridine | A pyridine derivative used in pharmaceuticals | Diverse biological activities |

| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer |

This table highlights how slight structural modifications can lead to significant differences in biological efficacy.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating that this compound may possess similar properties .

- Anticancer Activity : Research involving pyridine derivatives showed that they could induce apoptosis in various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways .

- Neuroprotective Studies : Investigations into fluorinated compounds indicated potential neuroprotective effects, particularly against oxidative stress-induced neuronal damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.